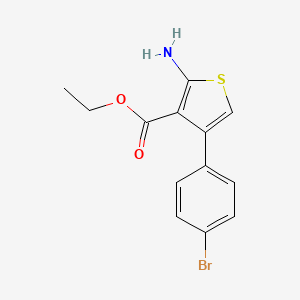

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

Übersicht

Beschreibung

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C13H12BrNO2S and a molecular weight of 326.21 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromophenyl group at the 4-position, an amino group at the 2-position, and an ethyl ester at the 3-position of the thiophene ring . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

The synthesis of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and thiophene-2-carboxylic acid.

Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with thiophene-2-carboxylic acid in the presence of a base such as sodium hydroxide to form an intermediate compound.

Cyclization: The intermediate compound is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the thiophene ring.

Amination: The resulting compound is subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.

Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst to form this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the 4-bromophenyl group undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing diverse substituents:

Key Findings :

-

Reactivity is enhanced by electron-withdrawing effects of the ester group, activating the bromophenyl ring for substitution .

-

Steric hindrance from the thiophene ring limits para-substitution on the bromophenyl group .

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| mCPBA (1.2 equiv) | CH₂Cl₂, 0°C to RT, 4 h | Thiophene sulfoxide | Selective at sulfur | |

| H₂O₂ (excess) | Acetic acid, 60°C, 8 h | Thiophene sulfone | Full oxidation |

Mechanistic Insight :

-

Sulfur in the thiophene ring is susceptible to electrophilic oxidation, with mCPBA favoring sulfoxide formation .

Cyclization Reactions

The amino and ester groups enable intramolecular cyclization to form fused heterocycles:

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| POCl₃, DMF, 80°C, 6 h | Thieno[2,3-d]pyrimidin-4(3H)-one | Kinase inhibitor intermediates | |

| Ac₂O, reflux, 12 h | Thiophene-fused oxazole derivative | Fluorescent probes |

Example Reaction :

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed coupling reactions:

| Coupling Partner | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 4-Biphenyl derivative | 82 | |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynylphenyl derivative | 68 |

Optimization Data :

-

Suzuki-Miyaura coupling achieves higher yields with aryl boronic acids compared to alkynyl partners .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to a carboxylic acid, enabling further derivatization:

| Reaction | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaOH (2M), EtOH/H₂O | Reflux, 4 h | 2-Amino-4-(4-bromophenyl)thiophene-3-carboxylic acid | 90 | |

| SOCl₂, then NH₃/MeOH | RT, 12 h | Carboxamide derivative | 75 |

Applications :

-

The carboxylic acid intermediate is pivotal for synthesizing amides and hydrazides for drug discovery .

Comparative Reactivity with Analogues

Key Trends :

-

Para-substituted bromophenyl derivatives exhibit superior reactivity in cross-coupling compared to meta-substituted analogues.

-

Bulkier ester groups (e.g., isopropyl) reduce oxidation rates due to steric protection of the thiophene ring.

Biological Activity Correlation

Derivatives synthesized via these reactions show promising biological activity:

| Derivative | IC₅₀ (μM) | Target | Source |

|---|---|---|---|

| Thieno[2,3-d]pyrimidin-4(3H)-one | 1.7 ± 0.1 | MIF2 tautomerase inhibition | |

| 4-Biphenyl derivative | 7.2 ± 0.6 | Antiproliferative (MCF-7) |

Structure-Activity Relationship (SAR) :

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Organic Reactions : It is employed as a reagent in various organic reactions due to its ability to undergo substitutions and modifications.

2. Biology

- Antimicrobial Activity : Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate has demonstrated significant antimicrobial properties against various bacterial strains. Studies report minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL, indicating potent antibacterial effects .

- Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting cell cycle progression. Its mechanism involves interference with the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is critical for cancer cell survival .

3. Medicine

- Therapeutic Agent Development : Ongoing research aims to explore the compound's potential as a therapeutic agent for diseases such as cancer and bacterial infections. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting specific molecular pathways .

4. Industry

- Material Development : The compound is utilized in developing materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic characteristics make it suitable for applications in optoelectronics .

Antimicrobial Studies

A study published in ResearchGate highlighted the antibacterial and antifungal properties of this compound derivatives. The synthesized compounds were tested against multiple pathogens, showing promising results in inhibiting growth and biofilm formation .

Anticancer Research

In vitro studies have demonstrated that this compound can effectively induce apoptosis in various cancer cell lines. This activity correlates with its ability to disrupt key signaling pathways involved in tumor growth, making it a subject of interest for further pharmacological investigations .

Wirkmechanismus

The mechanism of action of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The amino group and bromophenyl group contribute to its binding affinity with specific receptors or enzymes. The thiophene ring provides structural stability and electronic properties that influence its reactivity. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate: Contains a nitro group instead of bromine, which affects its reactivity and biological activity.

Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate: Features a methyl group, leading to different steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Overview

- Molecular Formula : C13H12BrNO2S

- Molecular Weight : 326.21 g/mol

- CAS Number : 306934-99-6

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), influencing drug metabolism and potentially leading to drug-drug interactions.

- Cell Signaling Modulation : It modulates key signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation and survival.

- Gene Expression Regulation : By interacting with transcription factors, the compound can alter gene expression, affecting cellular metabolism and function.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties:

- Mechanism : It is believed to inhibit bacterial cell wall synthesis or disrupt membrane integrity, making it a candidate for antibiotic development.

- Case Study : In a study evaluating various derivatives, compounds similar to this compound showed significant antimicrobial activity comparable to standard antibiotics like norfloxacin .

Anticancer Potential

The compound is also being investigated for its anticancer properties:

- In Vitro Studies : Research indicates that it can inhibit the growth of cancer cell lines, with IC50 values indicating effective cytotoxicity. For instance, compounds with similar structures have shown IC50 values as low as 1.61 µg/mL against specific cancer cell lines .

Anti-inflammatory Properties

This compound has been noted for its anti-inflammatory effects:

- Biochemical Pathways : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, although specific studies are still required to elucidate this mechanism fully.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Modulation of inflammatory markers |

Pharmacokinetics

The pharmacokinetic profile suggests that this compound may exhibit moderate absorption and distribution characteristics. Its interaction with cytochrome P450 enzymes indicates potential implications for drug metabolism and clearance rates.

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWFWRCESBYGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352481 | |

| Record name | ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-99-6 | |

| Record name | 2-Amino-4-(4-bromophenyl)thiophene-3-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.